3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)
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Overview
Description
3-[(4-Oxochroman-3-yl)methylsulfonylmethyl]chroman-4-one is a complex organic compound with the molecular formula C20H18O6S and a molecular weight of 386.418 g/mol . This compound belongs to the class of chroman-4-one derivatives, which are known for their diverse biological and pharmaceutical activities . The chroman-4-one skeleton is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .
Preparation Methods
The synthesis of 3-[(4-Oxochroman-3-yl)methylsulfonylmethyl]chroman-4-one involves several steps. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Chemical Reactions Analysis
3-[(4-Oxochroman-3-yl)methylsulfonylmethyl]chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include ammonium persulfate for oxidation and trifluoromethanesulfonic acid for cyclization . Major products formed from these reactions include ester-containing chroman-4-ones and other chromanone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing other complex molecules . In biology and medicine, chroman-4-one derivatives exhibit significant biological activities, including antibiotic, antiparasitic, anticancer, and anti-HIV properties . They also act as SIRT2 inhibitors and have applications in photosynthesis and the treatment of bronchial asthma .
Mechanism of Action
The mechanism of action of 3-[(4-Oxochroman-3-yl)methylsulfonylmethyl]chroman-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit specific enzymes and proteins, such as SIRT2 . This inhibition can lead to various therapeutic effects, including anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
3-[(4-Oxochroman-3-yl)methylsulfonylmethyl]chroman-4-one is unique compared to other chroman-4-one derivatives due to its specific structural features and biological activities . Similar compounds include flavanones, isoflavones, spirochromanones, and benzylidene-4-chromanones . These compounds share the chroman-4-one skeleton but differ in their substituents and biological activities .
Properties
CAS No. |
63261-24-5 |
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Molecular Formula |
C20H18O6S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[(4-oxo-2,3-dihydrochromen-3-yl)methylsulfonylmethyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H18O6S/c21-19-13(9-25-17-7-3-1-5-15(17)19)11-27(23,24)12-14-10-26-18-8-4-2-6-16(18)20(14)22/h1-8,13-14H,9-12H2 |
InChI Key |
HAJNSIGSOFOXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)CS(=O)(=O)CC3COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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